2,4-Dinitro-5-fluoroaniline
Overview
Description
2,4-Dinitro-5-fluoroaniline is an organic compound with the molecular formula C6H4FN3O4. It is a derivative of aniline, where two nitro groups and one fluoro group are substituted on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitro-5-fluoroaniline can be synthesized through a multi-step process involving nitration and halogenation reactions. The typical synthetic route involves the following steps:
Nitration: Aniline is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 4 positions.
Halogenation: The nitrated product is then subjected to halogenation using a fluorinating agent such as fluorine gas or a fluorinating reagent to introduce the fluoro group at the 5 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitro-5-fluoroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2,4-Diamino-5-fluoroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2,4-Dinitro-5-fluoroaniline has several applications in scientific research:
Chemistry: Used as a reagent for labeling free amino groups in proteins before hydrolysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-5-fluoroaniline involves its interaction with specific molecular targets. The nitro groups and the fluoro group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by interacting with their active sites, leading to changes in their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,4-Dinitro-5-fluoroaniline can be compared with other similar compounds such as:
2,4-Dinitroaniline: Lacks the fluoro group, making it less reactive in certain substitution reactions.
2,4-Dinitro-5-chloroaniline: Contains a chloro group instead of a fluoro group, which affects its reactivity and applications.
2,4-Dinitro-5-bromoaniline: Contains a bromo group, leading to different chemical properties and uses.
Uniqueness: The presence of the fluoro group in this compound makes it unique compared to its analogs. The fluoro group enhances its reactivity and allows for specific interactions in various chemical and biological processes.
Properties
IUPAC Name |
5-fluoro-2,4-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGRTYREMCPEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190151 | |
Record name | 5-Fluoro-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367-81-7 | |
Record name | 2,4-Dinitro-5-fluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2,4-dinitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 367-81-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2,4-dinitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2,4-Dinitro-5-fluoroaniline discussed in the provided research papers?
A1: The research primarily focuses on the use of this compound (FDNDEA) as a derivatizing agent for amino acids, particularly in the context of analyzing protein structure and quantifying hydroxyproline in urine samples. [, , , , ]
Q2: How does this compound interact with amino acids?
A2: this compound reacts with amino acids to form stable, UV-detectable derivatives. This reaction typically occurs at the amino group of the amino acid. [, , ]
Q3: Why is derivatization with this compound beneficial for amino acid analysis?
A3: Derivatization with FDNDEA enhances the detection sensitivity of amino acids in techniques like High-Performance Liquid Chromatography (HPLC). This is because the resulting FDNDEA-amino acid adducts are more easily detectable by UV detectors. [, , ]
Q4: Can you provide an example of a specific application of this compound in analytical biochemistry?
A4: One study describes a method where this compound is used to derivatize hydroxyproline in urine samples after hydrolysis. This allows for the rapid and specific analysis of total urinary hydroxyproline by HPLC, a technique useful in various clinical and research contexts. []
Q5: Are there alternative derivatizing agents used for amino acid analysis?
A5: Yes, o-phthaldialdehyde (OPA) is another common derivatizing agent used in amino acid analysis. One study compares the performance of FDNDEA and OPA for serum amino acid analysis using pre-column derivatization and reversed-phase HPLC. []
Q6: What are the advantages of using this compound over other derivatizing agents like OPA?
A6: While specific advantages depend on the application, FDNDEA derivatives may offer better stability compared to some other derivatizing agents. Further research might be needed to compare and contrast the performance characteristics for specific analytical needs.
Q7: Are there any studies on the structure of this compound and its derivatives?
A7: While the provided research focuses on the application of FDNDEA as a derivatizing agent, one study mentions the use of N-octadecyl-2,4-dinitro-5-fluoroaniline in Langmuir-Blodgett monolayers for optical second-harmonic generation. This suggests investigations into the structural properties of its derivatives for material science applications. []
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